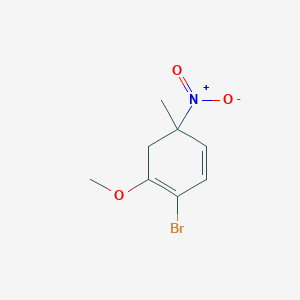
3-Nitro-3-methyl-6-bromoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-3-methyl-6-bromoanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, featuring a nitro group, a methyl group, and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3-methyl-6-bromoanisole typically involves a multi-step process:
Methylation: The methyl group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and phase-transfer catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-3-methyl-6-bromoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: 3-Amino-3-methyl-6-bromoanisole.
Oxidation: 3-Nitro-3-carboxy-6-bromoanisole.
Scientific Research Applications
3-Nitro-3-methyl-6-bromoanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-3-methyl-6-bromoanisole involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites on biomolecules.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Methyl Group: Influences the compound’s hydrophobicity and steric properties, affecting its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitroanisole: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
3-Bromoanisole: Lacks the nitro and methyl groups, limiting its applications in redox chemistry.
3-Methyl-6-bromoanisole: Lacks the nitro group, reducing its potential for redox reactions.
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromo-1-methoxy-5-methyl-5-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10BrNO3/c1-8(10(11)12)4-3-6(9)7(5-8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
BAHULJUBOADPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C=C1)Br)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



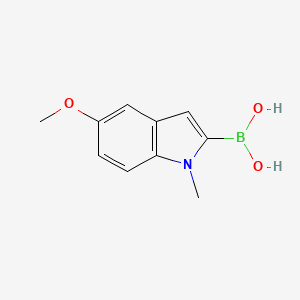

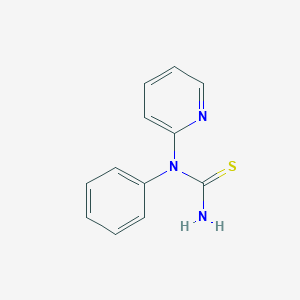
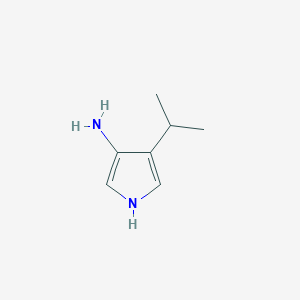
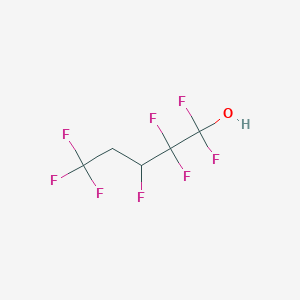
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
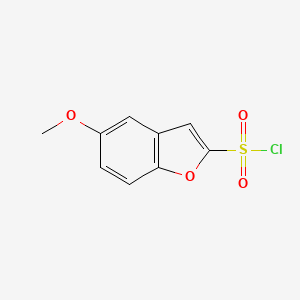
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
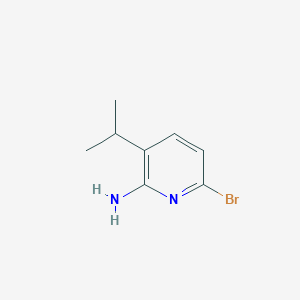
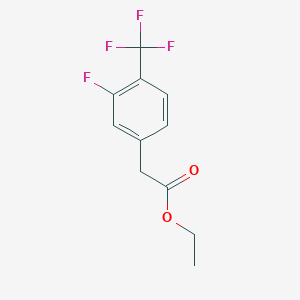
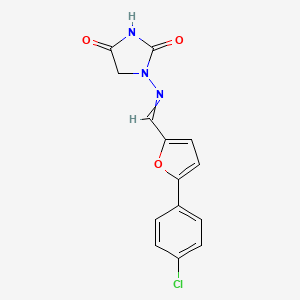
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
